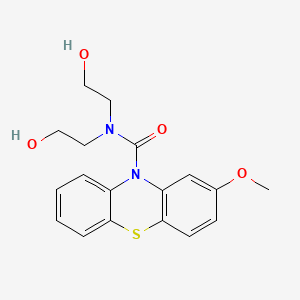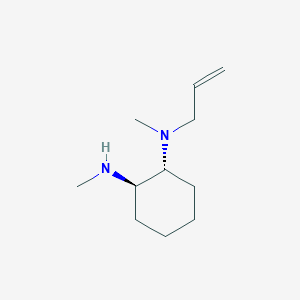
(1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine is an organic compound with a unique structure that includes a cyclohexane ring substituted with two amine groups and an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-diamine.
Alkylation: The diamine is subjected to alkylation using prop-2-en-1-yl halide under basic conditions to introduce the allyl group.
Methylation: The resulting product is then methylated using methyl iodide in the presence of a base to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the alkylation and methylation steps.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the compound can result in the saturation of the allyl group to form a propyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products:
Epoxides: From oxidation of the allyl group.
Propyl Derivatives: From reduction of the allyl group.
Substituted Amines: From nucleophilic substitution reactions.
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its bidentate nature.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Receptor Binding: Its structure allows it to interact with biological receptors, influencing cellular processes.
Medicine:
Drug Development: The compound’s ability to modulate biological pathways makes it a potential lead compound for the development of new therapeutics.
Diagnostics: It can be used in the design of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be incorporated into polymers and materials to enhance their properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine exerts its effects involves:
Molecular Targets: The compound can target enzymes, receptors, and other proteins, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2-diamine: The parent compound without the allyl and methyl groups.
N,N-Dimethylcyclohexane-1,2-diamine: A similar compound lacking the allyl group.
N-Allylcyclohexane-1,2-diamine: A compound with the allyl group but without the methyl groups.
Uniqueness:
Structural Features: The combination of the allyl and methyl groups on the cyclohexane ring provides unique steric and electronic properties.
Reactivity: The presence of both allyl and methyl groups influences the compound’s reactivity and interaction with other molecules.
Applications: Its unique structure allows for diverse applications in various fields, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
67198-25-8 |
|---|---|
Formule moléculaire |
C11H22N2 |
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
(1R,2R)-1-N,2-N-dimethyl-2-N-prop-2-enylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C11H22N2/c1-4-9-13(3)11-8-6-5-7-10(11)12-2/h4,10-12H,1,5-9H2,2-3H3/t10-,11-/m1/s1 |
Clé InChI |
MIMIUTJGEKNPLP-GHMZBOCLSA-N |
SMILES isomérique |
CN[C@@H]1CCCC[C@H]1N(C)CC=C |
SMILES canonique |
CNC1CCCCC1N(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
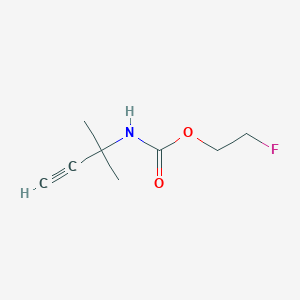
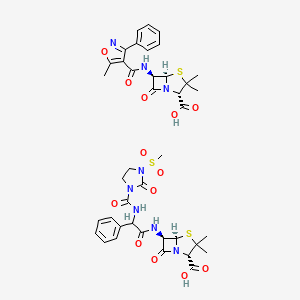
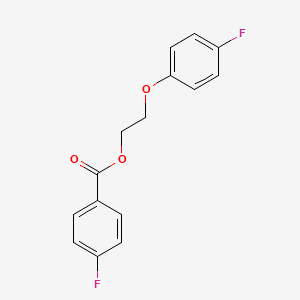
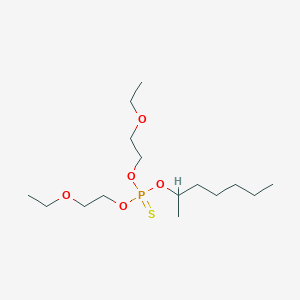

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
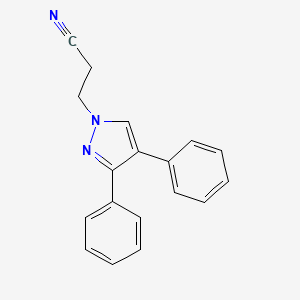

![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
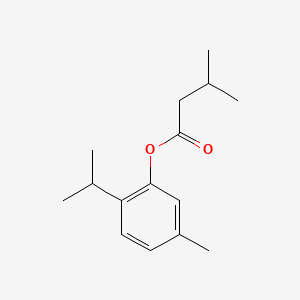
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
